molecular formula C16H19NO5S B8803149 Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate CAS No. 35978-32-6

Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate

Cat. No. B8803149
CAS RN: 35978-32-6
M. Wt: 337.4 g/mol
InChI Key: RVZLFQWKEAQNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35978-32-6

Product Name

Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C16H19NO5S/c1-5-22-16(18)13-10(8-23-15(13)17)9-6-11(19-2)14(21-4)12(7-9)20-3/h6-8H,5,17H2,1-4H3

InChI Key

RVZLFQWKEAQNFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)OC)OC)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (5 mmol), and 1-(3,4,5-trimethoxyphenyl)ethanone (5 mmol) are dissolved in toluene (5 mL). Morpholine (5 mmol) is added followed by activated molecular sieves (4A). The reaction is stirred at 80° C. for 12 hours. The reaction is cooled to room temperature, filtered and concentrated. The residue is taken up in toluene (5 mL), ethanol (5 mL) and sulfur is added (0.16 g; 5 mmol). The reaction mixture is heated with mixing at 70° C. for 12 hours. The reaction is cooled to room temperature and the solvents are evaporated. The residue is purified by HPLC to provide ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate. Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate (5 mmol) is treated with 4-methylbenzoyl chloride (5 mmol) in THF (10 mL). The reaction is stirred at room temperature for 10 hours. The reaction is diluted with 1N NaOH (10 mL) and ethyl acetate (15 mL). The layers are separated, the organic layer is dried with anhydrous sodium sulfate, filtered and concentrated. The residue is purified by flash chromatography to provide ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate. Ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is hydrolyzed under a variety of conditions (e.g. LiOH, water; LiOH, H2O2, water; or NaOH, water) to provide the title compound
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Name
( 4A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.